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Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-
(trifluoromethyl)pyridine, a key heterocyclic building block and a significant metabolite in the
agrochemical field. The document covers the historical context of its chemical class, detailed
synthetic protocols, extensive physical and chemical properties, and its role in biological
pathways. All quantitative data is presented in clear, tabular format, and key experimental
methodologies are described in detail. Furthermore, this guide includes visualizations of the
relevant biological pathway and a general experimental workflow, rendered using Graphviz to
facilitate a deeper understanding of its scientific context and application.

Introduction and Historical Context

2-Hydroxy-5-(trifluoromethyl)pyridine, also known by its tautomeric name 5-
(trifluoromethyl)pyridin-2(1H)-one, is a fluorinated heterocyclic compound of significant interest
in organic synthesis and medicinal chemistry.[1] Its utility is derived from the unique
physicochemical properties imparted by the trifluoromethyl group and the pyridine ring system.
The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the lipophilicity and
metabolic stability of molecules, making it a valuable substituent in the design of bioactive
compounds.
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The broader class of trifluoromethylpyridines (TFMPs) emerged as important structural motifs
in the latter half of the 20th century, particularly within the agrochemical and pharmaceutical
industries. The first synthesis of an aromatic compound bearing a trifluoromethyl group was
reported by Swarts in 1898.[2] However, the introduction of a trifluoromethyl group into a
pyridine ring was first reported in 1947, employing a method analogous to the preparation of
benzotrifluoride through the chlorination and subsequent fluorination of picoline.[2]

Initially, the development of TFMP derivatives was largely centered on 3- and 5-trifluoromethyl-
substituted pyridines.[2] These were primarily synthesized from key intermediates like 2-chloro-
5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF),
which are derived from 3-picoline.[2] The demand for these intermediates surged with the
commercialization of TFMP-containing agrochemicals, such as the herbicide Fluazifop-butyl in
1982.[2] 2-Hydroxy-5-(trifluoromethyl)pyridine has been identified as a known environmental
transformation product of Fluazifop-P-butyl.[1]

While a specific, seminal publication detailing the first-ever synthesis of 2-Hydroxy-5-
(trifluoromethyl)pyridine is not readily apparent in a historical context, its modern preparation
is well-documented, particularly in patent literature, reflecting its role as a valuable synthetic
intermediate.

Synthesis and Experimental Protocols

The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine can be achieved through various
methods, with the hydrolysis of 2-chloro-5-(trifluoromethyl)pyridine being a common route. A
detailed experimental protocol for a modern synthetic approach is provided below.

Synthesis from 6-Hydroxynicotinic Acid

A documented method for the preparation of 2-Hydroxy-5-(trifluoromethyl)pyridine involves
the reaction of 6-hydroxynicotinic acid with sulfur tetrafluoride and anhydrous hydrofluoric acid.

Experimental Protocol:

o Reaction Setup: To a stainless steel pressure vessel, add 6-hydroxynicotinic acid (18.2 g,
0.13 mol), anhydrous hydrofluoric acid (2.6 mL, 0.13 mol, 295 wt%), and sulfur tetrafluoride
(42.1 g, 0.39 mol).
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e Reaction Conditions: Seal the pressure vessel and heat the mixture to 100 °C. Maintain the
reaction at a pressure of 0.15 MPa for 12 hours. Gaseous byproducts generated during the
reaction should be passed through an appropriate exhaust gas absorption unit.

o Work-up: Upon completion, cool the reactor and transfer the remaining product to a
polytetrafluoroethylene (PTFE) vessel. Heat the vessel to 40°C to remove any residual
hydrogen fluoride.

 Purification: Dissolve the crude product in 150 mL of water. Adjust the pH of the aqueous
solution to 6.8-7.2 using a saturated sodium carbonate solution. Extract the aqueous phase
with chloroform. Combine the organic phases and dry over a suitable drying agent.

« |solation: Filter the dried organic phase and concentrate under reduced pressure to yield 2-
hydroxy-5-trifluoromethylpyridine. This protocol has been reported to yield 15.3 g (0.094 mol)
of the final product, which corresponds to a 72% yield.

General Experimental Workflow

The general workflow for the synthesis and characterization of 2-Hydroxy-5-
(trifluoromethyl)pyridine is depicted in the following diagram.
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General experimental workflow for synthesis and characterization.
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Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Hydroxy-5-

(trifluoromethyl)pyridine is presented in the table below.

Property Value Source
Molecular Formula CeH4FsNO PubChem[1]
Molecular Weight 163.10 g/mol PubChem[1]
CAS Number 33252-63-0 PubChem[1]
5-(trifluoromethyl)pyridin-
IUPAC Name PubChem[1]
2(1H)-one
White to beige crystalline )
Appearance ChemicalBook
powder
Melting Point 145-149 °C Sigma-Aldrich

Boiling Point (Predicted)

221.2+40.0 °C

ChemicalBook

Density (Predicted)

1.398 + 0.06 g/cm?3

ChemicalBook

pKa (Predicted) 9.55+0.10 ChemicalBook
Soluble in DMSO, sparingly
Solubility soluble in ethanol, slightly ChemicalBook

soluble in methanol

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization

of 2-Hydroxy-5-(trifluoromethyl)pyridine. While comprehensive assigned spectra are not

readily available in peer-reviewed literature, typical spectral characteristics can be inferred.

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the three

aromatic protons on the pyridine ring. The chemical shifts and coupling patterns would be

influenced by the electron-withdrawing trifluoromethyl group and the hydroxyl/keto group.
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e 13C NMR: The carbon NMR spectrum will display six signals corresponding to the carbons of
the pyridine ring and the trifluoromethyl group. The carbon attached to the fluorine atoms will
exhibit a characteristic quartet due to C-F coupling.

e Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for
the O-H or N-H stretching (depending on the tautomeric form), C=0 stretching (in the
pyridone form), and C-F stretching of the trifluoromethyl group.

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding
to the molecular weight of the compound. Fragmentation patterns would likely involve the
loss of CO, HF, or other small fragments from the parent molecule.

Biological Significance and Signaling Pathways

2-Hydroxy-5-(trifluoromethyl)pyridine is a significant metabolite of the herbicide Fluazifop-P-
butyl.[1] Fluazifop-P-butyl is a selective post-emergence herbicide used to control grass weeds
in broad-leaved crops.[3] Its mode of action is the inhibition of acetyl-CoA carboxylase
(ACCase), a critical enzyme in the biosynthesis of fatty acids.[4]

The inhibition of ACCase disrupts the production of lipids, which are essential components of
cell membranes. This leads to a failure in cell membrane integrity, particularly in regions of
active growth like meristems, ultimately causing the death of the susceptible grass species.[4]
In resistant plants and in the environment, Fluazifop-P-butyl is metabolized into several smaller
compounds, including 2-Hydroxy-5-(trifluoromethyl)pyridine.[5]

The following diagram illustrates the fatty acid biosynthesis pathway and the point of inhibition
by Fluazifop-P-butyl, leading to the formation of its metabolites.
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Inhibition of fatty acid biosynthesis by Fluazifop-P-butyl.
Conclusion

2-Hydroxy-5-(trifluoromethyl)pyridine is a compound with a rich chemical context, rooted in
the development of fluorinated pyridines for agrochemical and pharmaceutical applications. Its
synthesis is well-established, providing a valuable building block for further chemical
exploration. The understanding of its physical, chemical, and spectroscopic properties is crucial
for its application in research and development. Furthermore, its role as a metabolite of a
commercially important herbicide provides a clear example of its relevance in biological
systems. This technical guide serves as a foundational resource for professionals in the fields
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of chemistry and drug development, offering a detailed and structured overview of this
important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active
agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

3. Fluazifop-p-butyl | C19H20F3NO4 | CID 3033674 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 4. invasive.org [invasive.org]

e 5. Metabolism of Fluazifop-P-butyl in Resistant Goosegrass (Eleusine indica) in Taiwan |
Weed Science | Cambridge Core [cambridge.org]

e To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy-5-
(trifluoromethyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017776#discovery-and-history-of-2-hydroxy-5-
trifluoromethyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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